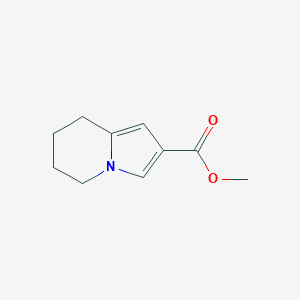
Methyl 5,6,7,8-Tetrahydroindolizine-2-carboxylate
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of Methyl 5,6,7,8-Tetrahydroindolizine-2-carboxylate consists of a tetrahydroindolizine ring with a carboxylate group attached. The precise arrangement of atoms and bond angles can be visualized using molecular modeling software or spectroscopic techniques .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Synthesis of Indole Derivatives
Indole derivatives, including those related to Methyl 5,6,7,8-Tetrahydroindolizine-2-carboxylate, are prevalent moieties present in selected alkaloids . They play a significant role in cell biology and have attracted increasing attention for the treatment of various disorders in the human body .
Biologically Active Compounds
Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has created interest among researchers to synthesize a variety of indole derivatives .
Inhibition of Aβ 1–42 Self-Aggregation
Certain compounds related to Methyl 5,6,7,8-Tetrahydroindolizine-2-carboxylate show a moderate inhibition of the Aβ 1–42 self-aggregation, which is relevant in the context of Alzheimer’s disease .
Antiproliferative Activity
Some enantiomers of related compounds have been evaluated for their in vitro antiproliferative activity on three human tumor cell lines (HT-29, A2780, and MSTO-211H) .
Development of EZH2 Inhibitors
Certain compounds related to Methyl 5,6,7,8-Tetrahydroindolizine-2-carboxylate have been used as a starting point to develop new EZH2 inhibitors . The histone lysine methyltransferase EZH2 has been implicated as a key component in cancer aggressiveness, metastasis, and poor prognosis .
Wirkmechanismus
Pharmacokinetics
, Methyl 5,6,7,8-Tetrahydroindolizine-2-carboxylate exhibits high gastrointestinal (GI) absorption and is permeable to the blood-brain barrier (BBB). It is not a substrate for P-glycoprotein, which is a protein that pumps many foreign substances out of cells. It is also not an inhibitor of cytochrome P450 enzymes, which are essential for the metabolism of many medications. The compound has a Log Po/w (iLOGP) of 2.44, indicating its lipophilicity, which can influence its absorption and distribution within the body. It is very soluble, with a solubility of 2.37 mg/ml .
Result of Action
Action Environment
The action, efficacy, and stability of Methyl 5,6,7,8-Tetrahydroindolizine-2-carboxylate can be influenced by various environmental factors. For instance, the compound should be stored in a dry room at room temperature . Moreover, its solubility can be affected by the pH and temperature of the solution .
Eigenschaften
IUPAC Name |
methyl 5,6,7,8-tetrahydroindolizine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-13-10(12)8-6-9-4-2-3-5-11(9)7-8/h6-7H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADSLBZKSWSSHAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN2CCCCC2=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5,6,7,8-Tetrahydroindolizine-2-carboxylate | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

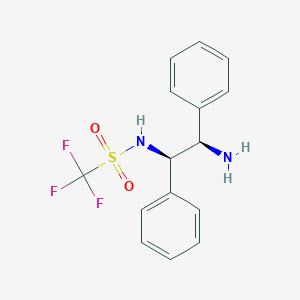
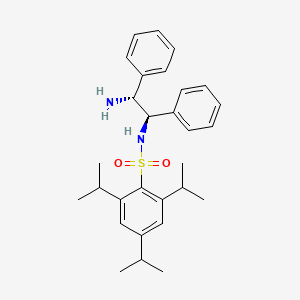
![Methyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B3178889.png)
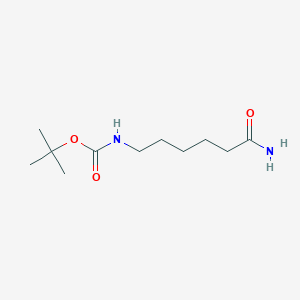
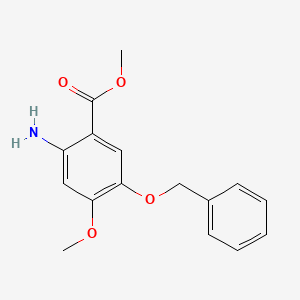
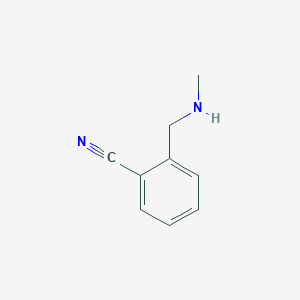
![(S)-[1,3':1',1'':3'',1'''-Quaternaphthalene]-2',2''-diol](/img/structure/B3178914.png)
![1-[4-(2-Fluorophenoxy)phenyl]methanamine](/img/structure/B3178918.png)
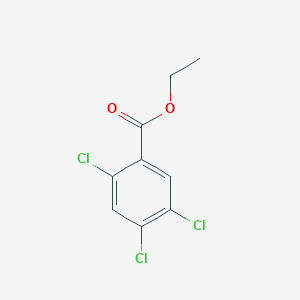
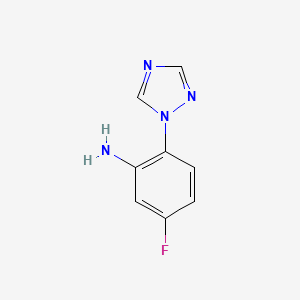
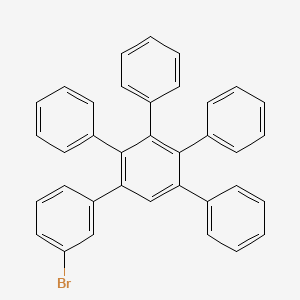
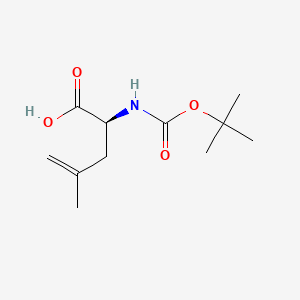
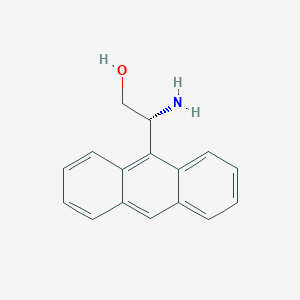
![(R)-N,N'-(1,1'-Binaphthalene]-2,2'-diyl)bis(2-diphenylphosphinobenzamide)](/img/structure/B3178982.png)